molecular formula C9H18ClNO2 B1421424 Methyl3-(2-piperidinyl)propanoate hydrochloride CAS No. 1021204-94-3

Methyl3-(2-piperidinyl)propanoate hydrochloride

Cat. No. B1421424
M. Wt: 207.7 g/mol
InChI Key: KZOBDZOFSZULJN-UHFFFAOYSA-N
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Description

Methyl 3-(2-piperidinyl)propanoate hydrochloride is a chemical compound with the CAS Number: 1021204-94-3 . It has a molecular weight of 207.7 g/mol and a linear formula of C9 H17 N O2 . The compound is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The molecular structure of Methyl 3-(2-piperidinyl)propanoate hydrochloride is represented by the linear formula C9H18ClNO2 . The compound has a molecular weight of 207.70 g/mol . The InChI representation of the molecule is InChI=1S/C9H17NO2.ClH/c1-12-9 (11)6-5-8-4-2-3-7-10-8;/h8,10H,2-7H2,1H3;1H .


Physical And Chemical Properties Analysis

Methyl 3-(2-piperidinyl)propanoate hydrochloride has a molecular weight of 207.70 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 4 . Its exact mass and monoisotopic mass are both 207.1026065 g/mol . The topological polar surface area of the compound is 38.3 Ų .

Scientific Research Applications

Solid-state Characterization in Pharmaceutical Sciences

Methyl3-(2-piperidinyl)propanoate hydrochloride is related to substances like falicaine hydrochloride and dyclonine hydrochloride, which are characterized for their solid-state properties in pharmaceutical sciences. These compounds are analyzed using thermal analysis, spectroscopic methods, X-ray diffractometry, and NMR to understand their crystal polymorphism, stability, and molecular-level mobility (Schmidt, 2005).

Role in Cognitive Performance

Research on closely related compounds, such as selective 5-HT4 receptor agonists, indicates a potential role in enhancing cognitive performance. These studies, conducted on rats, explore the effects of specific agonists on spatial learning and memory, which could have implications for understanding the cognitive impacts of similar chemical structures (Fontana et al., 1997).

Development of Hybrid Anticonvulsants

Methyl3-(2-piperidinyl)propanoate hydrochloride is structurally similar to compounds studied for their anticonvulsant and antinociceptive properties. These hybrid molecules combine elements of well-known antiepileptic drugs and are evaluated for their effectiveness in various preclinical seizure models (Kamiński et al., 2016).

Synthesis and Application in Organic Chemistry

The compound is also studied in the context of organic synthesis. For instance, its structural analogs are used in the synthesis of indolizidine and exploration of conjugate addition reactions, offering insights into novel synthetic routes and chemical transformations (D’hooghe et al., 2009).

Inhibitory Effects in Plant Physiology

Compounds structurally related to Methyl3-(2-piperidinyl)propanoate hydrochloride are used as herbicides and studied for their inhibitory effects on plant growth, providing insights into their mode of action and potential agricultural applications (Shimabukuro et al., 1978).

Exploration in Neuropharmacology

Research on analogs of this compound in neuropharmacology involves the synthesis and evaluation of derivatives for their potential as acetylcholinesterase inhibitors, indicating potential applications in treating neurological disorders (Nagel et al., 1995).

Safety And Hazards

While specific safety and hazard information for Methyl 3-(2-piperidinyl)propanoate hydrochloride is not available in the retrieved data, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

properties

IUPAC Name

methyl 3-piperidin-2-ylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-12-9(11)6-5-8-4-2-3-7-10-8;/h8,10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOBDZOFSZULJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-piperidinyl)propanoate hydrochloride

Synthesis routes and methods

Procedure details

Methyl 3-(pyridin-2-yl)acrylate (22.15 g, 136 mmol) was dissolved in THF (300 ml) and chloroform (10.9 ml), and PtO2 (3.08 g, 13.6 mmol, 0.1 eq.) was added under a nitrogen atmosphere. The solution was first rinsed with nitrogen for 10 min and was then stirred overnight under a H2 atmosphere (8 bar). After cooling, rinsing with nitrogen was first carried out again, the catalyst was removed by filtering over filtering earth and then rinsed with DCM, and the filtrate was concentrated to dryness in vacuo. The methyl 3-(piperidin-2-yl)propionate hydrochloride was used in the next stage without being purified further.
Quantity
22.15 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
10.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.08 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl3-(2-piperidinyl)propanoate hydrochloride
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Methyl3-(2-piperidinyl)propanoate hydrochloride
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Methyl3-(2-piperidinyl)propanoate hydrochloride
Reactant of Route 4
Methyl3-(2-piperidinyl)propanoate hydrochloride
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Reactant of Route 6
Methyl3-(2-piperidinyl)propanoate hydrochloride

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